N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfonamide group, and a pyrrolidine moiety.
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S3/c1-2-11-25-18-10-9-17(32(22,27)28)14-19(18)31-21(25)23-20(26)15-5-7-16(8-6-15)33(29,30)24-12-3-4-13-24/h1,5-10,14H,3-4,11-13H2,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRLAISCDXJWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves multiple steps, typically starting with the preparation of the benzothiazole core. The synthetic route may include the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate halide.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of Prop-2-ynyl Group: The prop-2-ynyl group can be attached through alkylation reactions using propargyl bromide.
Formation of Pyrrolidin-1-ylsulfonylbenzamide: The final step involves the coupling of the benzothiazole derivative with 4-pyrrolidin-1-ylsulfonylbenzamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonamide group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Coupling Reactions: The compound can participate in coupling reactions, forming new C-C or C-N bonds, using reagents like palladium catalysts in Suzuki or Heck coupling reactions.
Scientific Research Applications
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or modulate receptors involved in inflammation, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide can be compared with similar compounds, such as:
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide: This compound has a similar structure but with an acetamide group instead of the pyrrolidin-1-ylsulfonylbenzamide moiety.
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide: This compound has a pentanamide group, which may result in different chemical and biological properties.
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide: This compound includes a naphthalene ring, which may enhance its biological activity and specificity.
Biological Activity
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a sulfonamide moiety and a benzothiazole structure, which are known for their potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes:
- A benzothiazole moiety, which is often associated with antimicrobial and anticancer properties.
- A sulfamoyl group , contributing to its potential as an enzyme inhibitor.
- A pyrrolidine sulfonyl group , which may enhance its biological activity through specific interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such activity due to its structural characteristics .
Anticancer Properties
The compound's potential as an anticancer agent has been highlighted in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cells by inhibiting specific signaling pathways. For example, related benzothiazole derivatives have shown promising results against various cancer cell lines, including lung and breast cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-BTA | A549 | 8.78 | Apoptosis induction |
| N-BTA | MCF7 | 15.49 | Cell cycle arrest |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory processes. Studies indicate that it may selectively inhibit lipoxygenase (5-LOX), an enzyme linked to inflammation, while sparing cyclooxygenase (COX) pathways. This selective inhibition could make it a candidate for anti-inflammatory therapies.
The proposed mechanism of action involves the compound's ability to bind to specific targets within cells. Computational docking studies suggest that the compound interacts favorably with 5-lipoxygenase, enhancing its specificity and efficacy in modulating inflammatory responses . The presence of hydrogen bonding interactions with crucial amino acids in the enzyme's active site further supports this hypothesis.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antimicrobial Activity : A study demonstrated that a closely related benzothiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
- Anticancer Efficacy : In vitro assays showed that benzothiazole derivatives could significantly reduce cell viability in cancer cell lines (A549 and MCF7), indicating their potential as novel anticancer agents .
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including:
- Functional group coupling : The benzothiazole core is functionalized with a sulfamoyl group at position 6 and a propargyl substituent at position 3. The pyrrolidine sulfonyl benzamide moiety is introduced via condensation reactions .
- Critical conditions : Temperature control (e.g., 0–5°C for nitro group reduction), inert atmospheres (to prevent oxidation of thiol intermediates), and solvent selection (e.g., DMF for polar aprotic environments). Purification via column chromatography or crystallization is essential to isolate the Z-isomer .
- Yield optimization : Design of Experiments (DoE) can systematically vary parameters like catalyst loading, stoichiometry, and reaction time to maximize efficiency .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and stereochemistry, particularly the Z-configuration of the imine bond in the benzothiazole ring .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 529.12) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Structural analogs comparison : Compare activity against analogs with modified substituents (e.g., sulfonamide vs. nitro groups) to identify critical pharmacophores. For example, replacing pyrrolidine sulfonyl with piperidine sulfonyl reduces target affinity by 40% .
- Dose-response assays : Use IC50/EC50 curves to distinguish true activity from non-specific effects. Contradictions may arise from variations in assay conditions (e.g., serum concentration in cell-based assays) .
- Target engagement studies : Employ techniques like Surface Plasmon Resonance (SPR) or thermal shift assays to validate direct binding to proposed targets (e.g., kinases or proteases) .
Advanced: What computational methods are effective for predicting the compound’s interactions with biological targets?
- Molecular docking : Simulate binding to ATP-binding pockets of kinases using AutoDock Vina. The propargyl group’s steric bulk may clash with hydrophobic residues, requiring ligand flexibility adjustments .
- Molecular Dynamics (MD) simulations : Assess stability of the ligand-target complex over 100 ns trajectories. The sulfamoyl group’s hydrogen-bonding capacity enhances binding entropy .
- QSAR modeling : Train models on analogs with measured IC50 values to predict activity cliffs. For example, electron-withdrawing groups on the benzamide ring correlate with improved potency (R² = 0.82) .
Advanced: How can researchers address challenges in establishing structure-activity relationships (SAR) for this compound?
- Fragment-based analysis : Deconstruct the molecule into benzothiazole, sulfamoyl, and pyrrolidine sulfonyl fragments. Testing individual fragments reveals that the benzothiazole core contributes >60% of target affinity .
- Isosteric replacements : Substitute the propargyl group with cyclopropyl or vinyl groups to evaluate steric and electronic effects. Propargyl’s rigidity improves metabolic stability but reduces solubility .
- Data normalization : Account for batch-to-batch variability in synthetic intermediates by normalizing biological data to purity-adjusted concentrations .
Advanced: What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Chemoproteomics : Use click chemistry (via the propargyl group) to immobilize the compound on agarose beads for pull-down assays, identifying binding partners in cell lysates .
- Kinome-wide profiling : Screen against a panel of 468 kinases (e.g., using KINOMEscan) to map selectivity. Similar benzothiazole derivatives show preferential inhibition of ABL1 and FLT3 .
- Metabolomics : Track downstream metabolic changes (e.g., ATP depletion or lactate accumulation) in treated cells to infer pathway modulation .
Advanced: How should researchers optimize solubility and bioavailability for in vivo studies?
- Salt formation : Convert the free base to a hydrochloride salt, improving aqueous solubility from 0.2 mg/mL to 1.5 mg/mL .
- Prodrug strategies : Mask the sulfamoyl group as a tert-butyl carbamate, enhancing intestinal absorption. Enzymatic cleavage in plasma regenerates the active form .
- Nanoparticle encapsulation : Use PEG-PLGA nanoparticles to achieve sustained release in circulation (t½ > 8 hours in murine models) .
Advanced: What are the best practices for validating the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–10 buffers, UV light, and oxidizing agents (e.g., H2O2). LC-MS identifies degradation products (e.g., sulfamoyl hydrolysis to sulfonic acid) .
- Plasma stability assays : Incubate with mouse/human plasma (37°C, 1–24 hours). The pyrrolidine sulfonyl group resists esterase cleavage, unlike methyl ester analogs .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; <5% degradation indicates suitability for long-term studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
